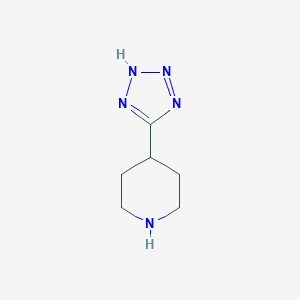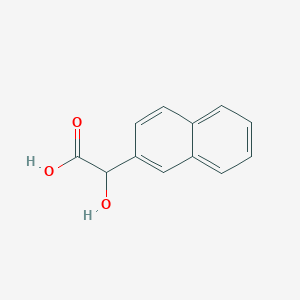
2-Naphthylglycolic acid
Overview
Description
2-Naphthylglycolic acid, also known as 2-hydroxy-2-naphthalen-2-ylacetic acid, is a heterocyclic organic compound with the molecular formula C₁₂H₁₀O₃. It is characterized by the presence of a naphthalene ring system substituted with a glycolic acid moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthylglycolic acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthol with glyoxylic acid under acidic conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{7}\text{OH} + \text{HOCHCOOH} \rightarrow \text{C}{12}\text{H}{10}\text{O}_{3} ] This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient catalytic systems and optimized reaction conditions to enhance yield and purity. The specific details of industrial processes are often proprietary, but they generally aim to maximize the efficiency of the synthesis while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthylglycolic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
2-Naphthylglycolic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-naphthylglycolic acid exerts its effects involves its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions facilitate the formation of stable complexes, which can influence the activity of enzymes and other biological macromolecules. The compound’s naphthalene ring system also allows it to participate in aromatic interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2-Naphthalenesulfonic acid: Similar in structure but contains a sulfonic acid group instead of a glycolic acid moiety.
2-Naphthyloxyacetic acid: Contains an ether linkage instead of a direct attachment of the glycolic acid group.
2-Naphthol: The parent compound from which 2-naphthylglycolic acid is derived.
Uniqueness: this compound is unique due to its combination of a naphthalene ring and a glycolic acid moiety, which imparts distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with various biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11,13H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDJTWLEXYIASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313988 | |
| Record name | 2-Naphthylglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14289-44-2 | |
| Record name | 2-Naphthylglycolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14289-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthylglycolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Naphthylglycolic acid (2-NGA) a promising resolving agent for chiral amines?
A: 2-NGA demonstrates superior chiral recognition ability compared to similar resolving agents like mandelic acid. This enhanced ability stems from two key structural features: [, ]
- CH/π interactions: The naphthyl group of 2-NGA engages in CH/π interactions with the aromatic rings of target molecules, further stabilizing the complex and contributing to its chiral selectivity. [, ]
Q2: How does the introduction of a naphthyl group enhance the resolution ability compared to simpler resolving agents?
A: Replacing the phenyl group in mandelic acid with a larger, rigid naphthyl group in 2-NGA significantly improves its resolving ability. This is attributed to two main factors: []
- Enhanced close packing: The larger naphthyl group promotes tighter packing within the supramolecular hydrogen-bond sheets formed between 2-NGA and chiral amines, leading to greater discrimination between enantiomers. []
- Increased CH/π interactions: The extended aromatic system of the naphthyl group provides a larger surface area for CH/π interactions with the aromatic groups of target amines, further stabilizing the complex and enhancing chiral recognition. []
Q3: What theoretical studies support the role of CH/π interactions in the crystal stability of 2-NGA complexes?
A: Researchers employed periodic ab initio calculations to investigate the crystal structures of less-soluble diastereomeric salts formed between chiral amines and both 2-NGA and its simpler analog, cis-1-aminoindan-2-ol. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
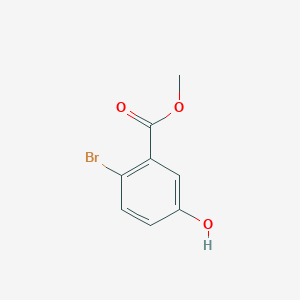
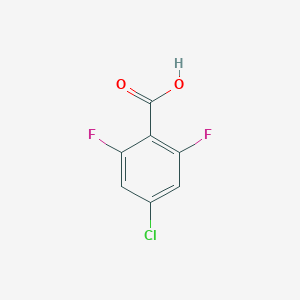
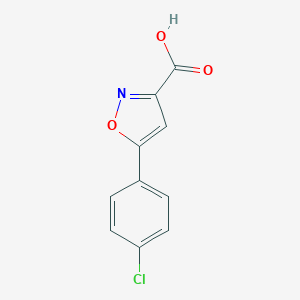
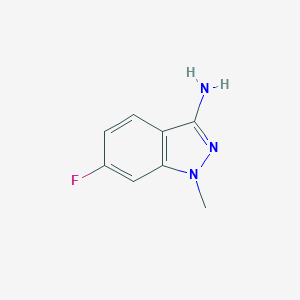
![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)
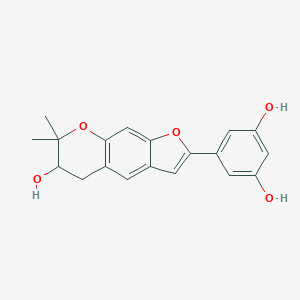

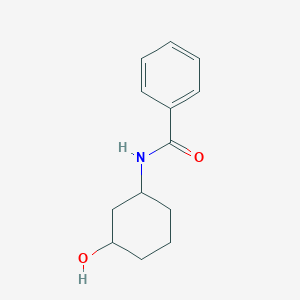
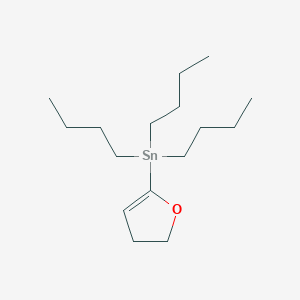
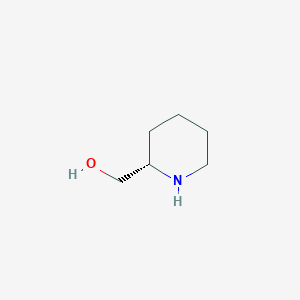

![1H-Indol-4-ol, 5-[(dimethylamino)methyl]-](/img/structure/B175713.png)

